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Compound of Interest

Compound Name: 6,6-Dimethylheptan-1-amine

Cat. No.: B15225830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for 6,6-dimethylheptan-1-amine, a primary amine with potential

applications in pharmaceutical and chemical research. Due to the limited availability of direct

experimental spectra in public databases, this document focuses on predicted Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the characteristic

Infrared (IR) absorption bands expected for a molecule of this structure. Detailed experimental

protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 6,6-
dimethylheptan-1-amine. These values are derived from established principles of

spectroscopic interpretation and computational prediction tools.

¹H NMR (Proton NMR) Predicted Chemical Shifts
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (-CH₂NH₂) ~ 2.7 - 2.8 Triplet 2H

-NH₂ ~ 1.0 - 2.0 Broad Singlet 2H

H-2 (-CH₂CH₂NH₂) ~ 1.4 - 1.6 Multiplet 2H

H-3, H-4, H-5 ~ 1.2 - 1.4 Multiplet 6H

H-7 (-C(CH₃)₂) ~ 0.9 Singlet 9H

¹³C NMR (Carbon NMR) Predicted Chemical Shifts
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon Chemical Shift (δ, ppm)

C-1 (-CH₂NH₂) ~ 42 - 44

C-2 ~ 33 - 35

C-3 ~ 24 - 26

C-4 ~ 38 - 40

C-5 ~ 28 - 30

C-6 (-C(CH₃)₂) ~ 30 - 32

C-7 (-C(CH₃)₂) ~ 29 - 31

IR (Infrared) Spectroscopy Expected Absorptions
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

N-H Stretch (primary

amine)
3300 - 3500 Medium

Two bands expected.

[1][2]

C-H Stretch (alkane) 2850 - 3000 Strong

N-H Bend (primary

amine)
1590 - 1650 Medium Scissoring vibration.

C-N Stretch 1000 - 1250 Medium

MS (Mass Spectrometry) Expected Fragmentation
Ionization Method: Electron Ionization (EI)

m/z Ion Description

143 [M]⁺• Molecular Ion

128 [M-CH₃]⁺ Loss of a methyl group

86 [CH₂(CH₂)₃C(CH₃)₂]⁺ Alpha-cleavage

57 [C(CH₃)₃]⁺ t-butyl cation

30 [CH₂NH₂]⁺
Base peak due to alpha-

cleavage

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

amine like 6,6-dimethylheptan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6,6-dimethylheptan-1-amine in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3]

The sample should be fully dissolved.
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Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called shimming.

Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse

followed by detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled

experiment is typically run to simplify the spectrum.

Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent

peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the neat liquid can be analyzed.[4] Place a small

drop of 6,6-dimethylheptan-1-amine onto the surface of a salt plate (e.g., NaCl or KBr).

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Analysis: Place the salt plate assembly into the sample holder of the IR spectrometer.

Data Acquisition: Acquire the IR spectrum. A background spectrum of the empty salt plates is

typically recorded first and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common

method where high-energy electrons bombard the sample molecules, causing them to lose

an electron and form a molecular ion (M⁺•).[5][6][7][8]

Fragmentation: The high energy of EI often causes the molecular ion to fragment into

smaller, charged species.[9][10][11]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions at each m/z value.
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Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an

organic compound.
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Predicted Mass Spectrometry Fragmentation of 6,6-
Dimethylheptan-1-amine
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Caption: Predicted electron ionization mass spectrometry fragmentation pattern of 6,6-
dimethylheptan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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